
4-Vinylphenylacetic acid
Overview
Description
4-Vinylphenylacetic acid is an organic compound that features both a vinyl group and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Vinylphenylacetic acid can be synthesized through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Another method involves the hydrolysis of phenylacetonitrile, which can be catalyzed by sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using readily available starting materials. The process often includes steps such as hydrolysis, oxidation, and purification to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Vinylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration.
Major Products:
Oxidation: 4-Vinylbenzoic acid.
Reduction: 4-Ethylphenylacetic acid.
Substitution: 4-Bromophenylacetic acid, 4-Nitrophenylacetic acid.
Scientific Research Applications
4-Vinylphenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Vinylphenylacetic acid involves its interaction with various molecular targets and pathways. The vinyl group allows for polymerization reactions, while the phenylacetic acid moiety can participate in hydrogen bonding and other interactions with biological molecules. These properties make it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
Phenylacetic acid: Shares the phenylacetic acid moiety but lacks the vinyl group, making it less reactive in polymerization reactions.
4-Vinylbenzoic acid: Similar structure but with a carboxylic acid group directly attached to the phenyl ring, leading to different reactivity and applications.
Uniqueness: 4-Vinylphenylacetic acid is unique due to the presence of both a vinyl group and a phenylacetic acid moiety. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Biological Activity
4-Vinylphenylacetic acid (4-VPA) is an aromatic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by a vinyl group attached to a phenylacetic acid structure, which contributes to its unique biological properties. This article delves into the biological activity of 4-VPA, summarizing key research findings, case studies, and synthesizing data from diverse sources.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
It possesses a molecular weight of approximately 150.18 g/mol. The presence of the vinyl group enhances its reactivity, making it suitable for various chemical modifications and biological interactions.
1. Antioxidant Properties
Research has indicated that 4-VPA exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. A study showed that 4-VPA effectively scavenges free radicals, thereby reducing oxidative damage in cellular models .
2. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. 4-VPA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. This suggests that it may have therapeutic potential in treating inflammatory conditions .
3. Neuroprotective Effects
The neuroprotective effects of 4-VPA have been explored in several studies. For instance, it demonstrated protective effects against lipopolysaccharide (LPS)-induced neuroinflammation in animal models. The compound reduced the activation of glial cells and inhibited the expression of inflammatory mediators, suggesting its potential use in neurodegenerative disease therapies .
4. Anticancer Activity
Preliminary studies have suggested that 4-VPA may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell survival and death . Further investigation is necessary to elucidate its mechanisms of action and therapeutic efficacy.
Case Study 1: Neuroprotection Against LPS-Induced Damage
In a controlled study involving mice, researchers administered LPS to induce neuroinflammation and subsequently treated the subjects with varying doses of 4-VPA. Behavioral tests indicated improved memory performance and reduced synaptic loss compared to the control group treated only with LPS. Biochemical assays revealed decreased levels of amyloid-beta and enhanced expression of synaptic markers, highlighting the compound's neuroprotective capabilities .
Case Study 2: Inhibition of Cancer Cell Proliferation
A case study investigated the effects of 4-VPA on breast cancer cell lines. The results showed that treatment with 4-VPA led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. These findings support the potential application of 4-VPA as an adjunct therapy in breast cancer treatment .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Properties
IUPAC Name |
2-(4-ethenylphenyl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h2-6H,1,7H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOAEBLVGSUAKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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